2,3-Dimethyldecane

説明

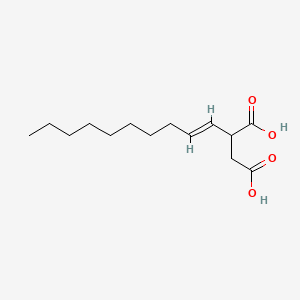

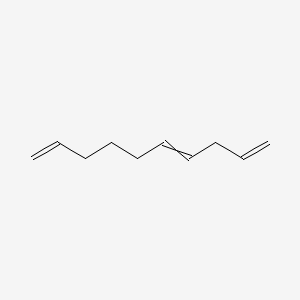

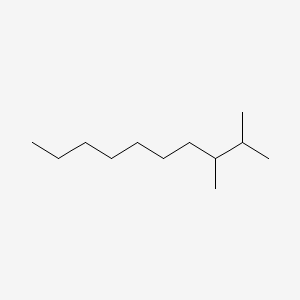

2,3-Dimethyldecane is a chemical compound with the molecular formula C12H26 . It is one of the isomers of decane .

Synthesis Analysis

The synthesis of this compound involves reaction conditions with bis(cyclopentadienyl)titanium dichloride and triethylaluminum in hexane at 20 - 22 degrees Celsius for 12 hours .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms and 26 hydrogen atoms . The molecular weight is 170.335 Da .科学的研究の応用

Photogeneration of Hydrogen from Water

A study developed a system for the photogeneration of hydrogen from water using a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst. This research highlights the exploration of alternative energy sources and the potential of molecular systems in the efficient generation of hydrogen, a clean energy carrier (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

Asymmetric Hydroformylation of Unsaturated Esters

Another study focused on the asymmetric hydroformylation of unsaturated esters, achieving regioselective synthesis with significant enantiomeric excess. This work contributes to the field of organic synthesis, showcasing the potential of catalytic processes in producing complex organic compounds with high specificity (L. Kollár, G. Consiglio, P. Pino, 1987).

Inhibition Performances of Spirocyclopropane Derivatives

Research into the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments demonstrates the application of organic compounds in corrosion prevention. This study underscores the importance of green and environmentally friendly substances in industrial applications (M. Chafiq et al., 2020).

Neuroprotective Effects of Fumaric Acid Esters

A study on the neuroprotective effects of fumaric acid esters via activation of the Nrf2 antioxidant pathway in neuroinflammation provides insights into potential treatments for multiple sclerosis. This research highlights the therapeutic potential of chemical compounds in modifying disease pathways and improving cellular resistance to damage (R. Linker et al., 2011).

Synthesis of Dimethyl Carbonate

The synthesis of dimethyl carbonate (DMC), an environmentally friendly chemical intermediate, showcases the development of alternative synthesis methods addressing the drawbacks of traditional routes. This research contributes to sustainable chemical manufacturing by exploring efficient and environmentally benign production methods (Tan Hongzi et al., 2018).

特性

IUPAC Name |

2,3-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTGYLNFWOQVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864767 | |

| Record name | 2,3-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-44-6 | |

| Record name | Decane,2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。